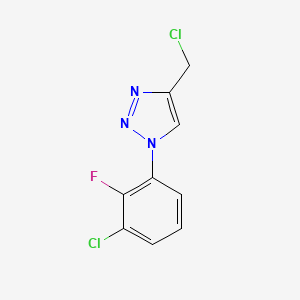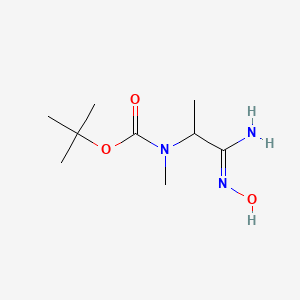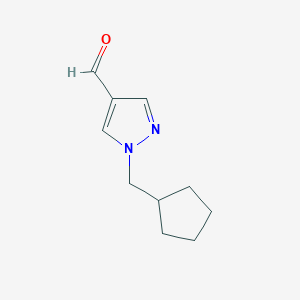
1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
Molecular Structure Analysis
Cycloalkanes, such as cyclopentane, are cyclic hydrocarbons where the carbon atoms are arranged in a ring and are single bonded to other atoms . This might give us some insight into the structure of 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde, but without specific information, it’s hard to provide a detailed analysis.Physical and Chemical Properties Analysis
While specific properties for this compound are not available, cyclopentyl methyl ether (CPME) is known to have a high boiling point, low melting point, hydrophobicity, and stability under acidic and basic conditions .Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole derivatives serve as a significant scaffold in the synthesis of various heterocyclic compounds due to their reactivity and versatility. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases the utility of pyrazole derivatives in generating heterocycles like pyrazolo-imidazoles, thiazoles, and others under mild reaction conditions (Gomaa & Ali, 2020). This highlights the importance of pyrazole derivatives in organic synthesis, offering pathways to produce a wide range of valuable chemical entities.
Biological and Pharmacological Applications
Pyrazole derivatives are known for their wide array of biological activities. They have been explored for various pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. For example, recent studies have focused on synthesizing novel pyrazole by different methods, emphasizing their importance in agrochemical and pharmaceutical activities (Sheetal et al., 2018). Another review highlighted the synthesis of pyrazole heterocycles and their widespread biological activities, further underscoring the role of pyrazole COX-2 inhibitors in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
Pyrazoline derivatives, a class of compounds closely related to pyrazoles, have shown promising results as anticancer agents. Various synthetic strategies have been employed to enhance their biological effect, indicating the significant therapeutic potential of these compounds (Ray et al., 2022). This suggests that compounds like "1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde" could potentially be explored for similar therapeutic applications given their structural similarity.
Future Directions
The use of green solvents like cyclopentyl methyl ether (CPME) is a major focus in contemporary organic chemistry. The replacement of conventional petrochemical solvents with less harmful and less toxic green solvents is a significant area of research . This could potentially be relevant for future research involving 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde.
Properties
IUPAC Name |
1-(cyclopentylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-10-5-11-12(7-10)6-9-3-1-2-4-9/h5,7-9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWFINCBSFKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)
![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)
![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)
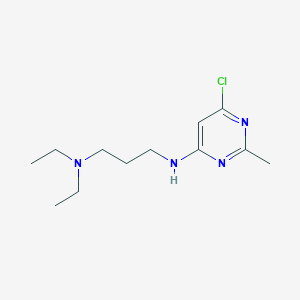
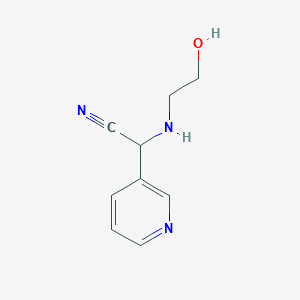


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)
